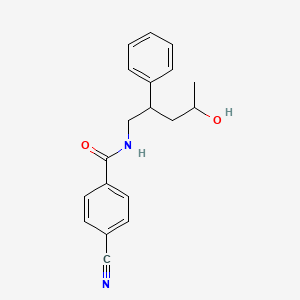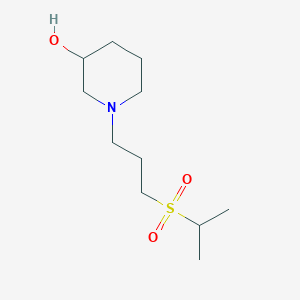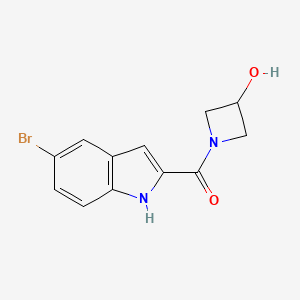
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies. In
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation. In addition, it has been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has a variety of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis. It also has neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases. In addition, it has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide in lab experiments is its potential therapeutic applications in cancer treatment and neurodegenerative diseases. It has been found to have anti-tumor activity in various cancer cell lines and can prevent neuronal damage in models of Parkinson's disease and Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can have toxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide. One area of research is the development of new derivatives of this compound with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying its neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to elucidate the potential use of this compound in combination with other drugs for cancer treatment.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide involves several steps. The first step is the conversion of 4-chlorobenzonitrile to 4-cyano-4'-chlorobiphenyl through a palladium-catalyzed coupling reaction with phenylacetylene. The second step is the reduction of 4-cyano-4'-chlorobiphenyl to 4-cyano-4'-phenylbiphenyl using lithium aluminum hydride. The final step is the reaction of 4-cyano-4'-phenylbiphenyl with 4-hydroxy-2-phenylpentanoic acid in the presence of thionyl chloride to yield 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide.
Applications De Recherche Scientifique
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that 4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide has neuroprotective effects and can prevent neuronal damage in models of Parkinson's disease and Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)11-18(16-5-3-2-4-6-16)13-21-19(23)17-9-7-15(12-20)8-10-17/h2-10,14,18,22H,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIWFQZDOVHILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-hydroxy-2-phenylpentyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)

![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)